molecular formula C16H12N2O3S3 B3011877 (E)-N-(4-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide CAS No. 637317-95-4

(E)-N-(4-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Cat. No.: B3011877
CAS No.: 637317-95-4
M. Wt: 376.46
InChI Key: QAEICCPXVJWFTJ-MDWZMJQESA-N
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Description

The compound (E)-N-(4-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide features a 2-thioxothiazolidin-4-one core substituted with a thiophen-2-ylmethylene group at position 5 and an acetamide-linked 4-hydroxyphenyl group at position 2.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S3/c19-11-5-3-10(4-6-11)17-14(20)9-18-15(21)13(24-16(18)22)8-12-2-1-7-23-12/h1-8,19H,9H2,(H,17,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEICCPXVJWFTJ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a thiazolidinone ring, a thiophene moiety, and a hydroxyphenyl group, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3S3C_{19}H_{18}N_{2}O_{3}S_{3}, with a molecular weight of 418.6 g/mol. The IUPAC name is N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC19H18N2O3S3
Molecular Weight418.6 g/mol
IUPAC NameN-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
InChI KeyHVYLIMURHCKTCX-VBKFSLOCSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The thiazolidinone ring and thiophene moiety are believed to enhance the compound's binding affinity, influencing its overall biological effects.

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. For instance, modifications at specific positions can enhance their ability to inhibit lipid peroxidation. Compounds similar to this compound have shown promising results in assays measuring antioxidant capacity, such as the TBARS assay, which evaluates malondialdehyde levels as an indicator of lipid peroxidation .

Anticancer Activity

Studies have demonstrated the anticancer potential of thiazolidinone derivatives against various cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values ranging from 5.1 to 22.08 µM against HepG2 and MCF7 cell lines, indicating potent antiproliferative effects .

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity : A study highlighted that related compounds could inhibit horse radish peroxidase (HRP), suggesting potential applications in thyroid-related disorders due to their ability to modulate oxidative processes .
  • Cytotoxicity Assessments : In vivo studies demonstrated low hepatotoxicity in animal models, where compounds similar to this compound were administered without significant adverse effects on liver function .

Summary of Biological Activities

Activity TypeEffectivenessReference
AntioxidantSignificant
AnticancerIC50: 5.1 - 22.08 µM
Enzyme InhibitionModerate
HepatotoxicityLow

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the reaction of 4-hydroxyacetophenone with thiophenes and thiazolidinones. The synthesis typically involves the formation of thiazolidinone derivatives, followed by the introduction of the hydroxyphenyl group. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound .

Antimicrobial Activity

Recent studies have indicated that compounds similar to (E)-N-(4-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and thiazolidine rings have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents in clinical settings .

Antidepressant Properties

Research has demonstrated that related compounds with similar structural motifs exhibit antidepressant-like effects in preclinical models. For example, a study reported that certain derivatives reduced immobility time in forced swimming tests, indicating their potential as antidepressants . The mechanism may involve modulation of neurotransmitter systems, although further studies are needed to elucidate specific pathways.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been investigated. Compounds featuring thiazolidinone structures have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Drug Development

Given its diverse biological activities, this compound presents opportunities for drug development. Its structural characteristics can be optimized to enhance efficacy and reduce toxicity through medicinal chemistry approaches such as structure-activity relationship (SAR) studies.

Formulation in Therapeutic Regimens

The incorporation of this compound into therapeutic regimens for conditions like depression and infections could provide alternative treatment options. Its dual action as both an antidepressant and antimicrobial agent could be particularly beneficial in managing co-morbid conditions.

Case Studies

Study ReferenceCompound TestedBiological ActivityFindings
5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamideAntidepressantReduced immobility time by 61% in forced swimming tests
Thiazolidine derivativesAntimicrobialEffective against multiple bacterial strains
Related thiazolidinonesAnti-inflammatoryInhibited pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of Structural Analogs
Compound ID Substituent at Position 5 Substituent at Position 3 Yield (%) Melting Point (°C) Source
Target Compound Thiophen-2-ylmethylene N-(4-hydroxyphenyl)acetamide N/A N/A -
Compound 9 4-Chlorobenzylidene N-(4-methoxyphenyl)-2-thioxoacetamide 90 186–187
Compound 10 1H-indol-3-ylmethylene N-phenyl-2-thioxoacetamide 83 206–207
Compound 12 (5-Nitro-2-furyl)methylene N-(4-fluorophenyl)-2-thioxoacetamide 53 155–156
Compound 6a–o Varied arylidene (e.g., phenyl) N-(aryl)-2-((4-oxo-3-phenylquinazolin-2-yl)sulfanyl)acetamide 65–85* 140–210*
ECHEMI Compound 4-Methoxyphenylmethylene N-(2-hydroxyphenyl)acetamide N/A N/A

*Representative range from .

Physicochemical Properties

  • Melting Points : Analogs with rigid aromatic substituents (e.g., indole in Compound 10 ) show higher melting points (206–207°C), likely due to enhanced crystallinity from π-π stacking. In contrast, nitro-furyl derivatives (Compound 12 ) melt at 155–156°C, indicating reduced molecular packing efficiency.
  • Solubility : The 4-hydroxyphenyl group in the target compound may improve aqueous solubility relative to halogenated analogs (e.g., 4-chloro in Compound 9 ), though this requires experimental validation.

Electronic and Steric Effects

  • Thiophene vs.
  • Steric Hindrance : Bulky substituents (e.g., indole in Compound 10 ) may reduce reactivity during synthesis but improve selectivity in target engagement.

Research Implications

  • Structure-Activity Relationships (SAR) : The target compound’s combination of thiophene and 4-hydroxyphenyl groups warrants exploration in bioactivity studies, particularly in antimicrobial or anticancer contexts, where similar scaffolds have shown promise .
  • Synthetic Optimization : Higher yields in analogs with electron-donating groups (e.g., Compound 9 ) suggest prioritizing such substituents for scalable synthesis.

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